
4-Pyrimidinol,1,6-dihydro-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinol,1,6-dihydro-5-nitro- is a heterocyclic compound with the molecular formula C4H5N3O3. It is a derivative of pyrimidine, characterized by the presence of a nitro group at the 5-position and a hydroxyl group at the 4-position. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinol,1,6-dihydro-5-nitro- typically involves the nitration of pyrimidine derivatives. One common method includes the reaction of 4-hydroxypyrimidine with nitric acid under controlled conditions to introduce the nitro group at the 5-position. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-Pyrimidinol,1,6-dihydro-5-nitro- may involve continuous flow nitration processes, which offer better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyrimidinol,1,6-dihydro-5-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group at the 5-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-pyrimidinone derivatives.
Reduction: Formation of 4-pyrimidinol,1,6-dihydro-5-amino- derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Pyrimidinol,1,6-dihydro-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Pyrimidinol,1,6-dihydro-5-nitro- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
4-Pyrimidinol,1,6-dihydro-5-nitro- can be compared with other similar compounds such as:
4-Pyrimidinol,1,6-dihydro-5-amino-: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
4-Pyrimidinol,1,6-dihydro-5-chloro-:
4-Pyrimidinol,1,6-dihydro-5-methyl-: The presence of a methyl group influences its hydrophobicity and reactivity.
The uniqueness of 4-Pyrimidinol,1,6-dihydro-5-nitro- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C4H5N3O3 |
|---|---|
Molekulargewicht |
143.10 g/mol |
IUPAC-Name |
5-nitro-1,4-dihydropyrimidin-6-ol |
InChI |
InChI=1S/C4H5N3O3/c8-4-3(7(9)10)1-5-2-6-4/h2,8H,1H2,(H,5,6) |
InChI-Schlüssel |
MRIWSMWBGXUUDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(NC=N1)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



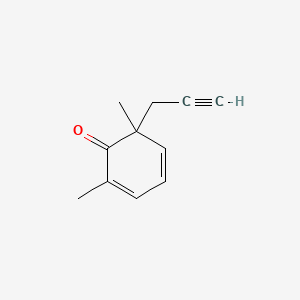
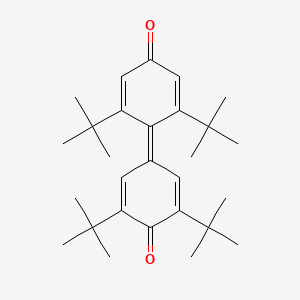
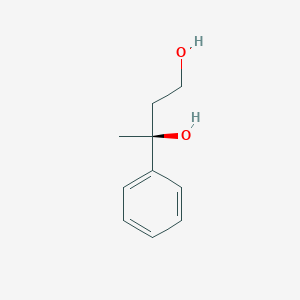
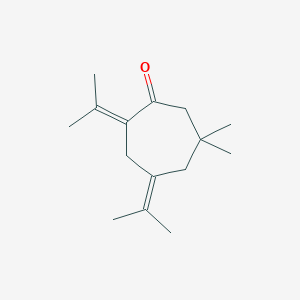

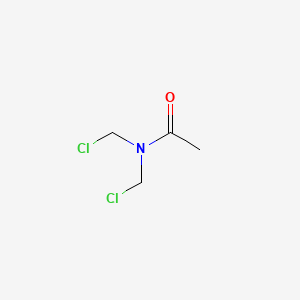
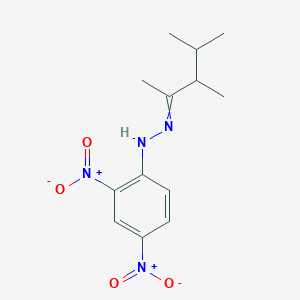
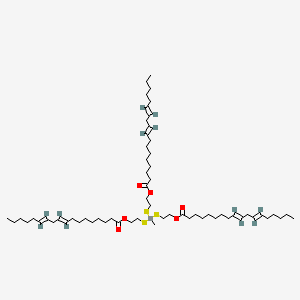

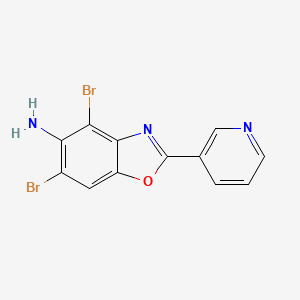
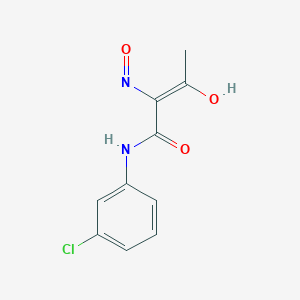

![N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine](/img/structure/B13801183.png)
